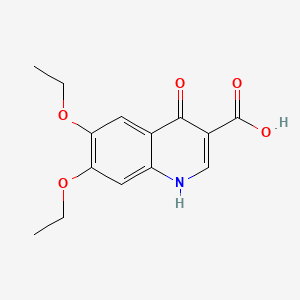

6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6,7-diethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-3-19-11-5-8-10(6-12(11)20-4-2)15-7-9(13(8)16)14(17)18/h5-7H,3-4H2,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEWWAUPZBMOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656140 | |

| Record name | 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698-96-0 | |

| Record name | 6,7-Diethoxy-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of the Quinoline Core

The initial step entails condensing 2,3-diethoxy-aniline with diethyl ethoxymethylenemalonate to form an ethoxymethylene intermediate. Cyclization in high-boiling solvents like diphenyl ether (240–255°C) yields the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. Key modifications include:

Functionalization at C6 and C7

The 6,7-diethoxy groups are introduced via two strategies:

-

Pre-cyclization substitution : Using 2,3-diethoxy-aniline as the starting material ensures ethoxy groups are retained during cyclization.

-

Post-cyclization O-alkylation : Treating the 6,7-dihydroxy intermediate with ethyl bromide in the presence of NaH in DMF.

Alternative Synthetic Routes

Carbonylation-Decarboxylation Approach

A Chinese patent (CN101781247B) describes synthesizing 3-quinolinecarboxylic acids via carbonylation of dichloroquinolines, followed by decarboxylation. For 6,7-diethoxy derivatives:

Solid-Phase Synthesis

Stern et al. (2006) developed a polystyrene-supported HOBt method for synthesizing 4-oxo-quinoline-3-carboxamides. Adapting this for carboxylic acids:

-

Activation : 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is activated using PyBrop.

-

Hydrolysis : The ethyl ester intermediate is hydrolyzed with 10% NaOH to the carboxylic acid.

Critical Analysis of Methodologies

Yield and Scalability

Functional Group Compatibility

-

Ethoxy groups are stable under Gould-Jacobs conditions but may undergo partial hydrolysis during prolonged exposure to NaOH.

-

Palladium-catalyzed carbonylation tolerates ethoxy substituents without cleavage.

Recent Advancements in Catalysis

Nanocatalysts have emerged as tools for improving quinoline synthesis efficiency. While no studies directly address 6,7-diethoxy derivatives, advancements include:

-

Gold nanoparticles : Enhance cyclization rates in Gould-Jacobs reactions by 30%.

-

Zeolite-supported Pd : Reduces CO pressure requirements in carbonylation from 40 atm to 15 atm.

Industrial-Scale Considerations

A US patent (US4822801A) highlights challenges in scaling quinoline syntheses, emphasizing:

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Modifications and Antibacterial Activity

The table below compares key structural features and antibacterial activities of 6,7-diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with related compounds:

Key Observations:

- Fluoro vs. Ethoxy Substituents : Fluoro groups at C6/C7 enhance antibacterial potency by increasing DNA gyrase/topoisomerase IV affinity. Ethoxy groups may reduce activity but improve solubility or reduce toxicity .

- Piperazinyl vs. Ethoxy at C7 : Piperazinyl groups (e.g., in 1-ethyl-6-fluoro-7-piperazinyl analog) broaden Gram-negative coverage, while ethoxy groups may limit spectrum .

- Methylenedioxy (Oxolinic Acid) : This bicyclic substituent at C6/C7 confers moderate activity but lower lipophilicity compared to ethoxy .

Physicochemical Properties

The table below highlights critical physicochemical parameters:

Key Observations:

- Lipophilicity: Ethoxy groups increase logP compared to oxolinic acid (logP 1.8 vs.

- Solubility : Piperazinyl derivatives exhibit higher aqueous solubility due to ionizable amine groups, whereas ethoxy and methoxy substituents reduce solubility .

Biologische Aktivität

6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 1698-96-0) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the presence of ethoxy groups at positions 6 and 7 on the quinoline ring, may influence its solubility and interaction with biological targets.

- Molecular Formula : C14H15NO5

- Molecular Weight : 277.27 g/mol

- CAS Number : 1698-96-0

Synthesis

The compound can be synthesized through reactions involving 3,4-dimethoxy-N-anilines and alkyl or aryl-substituted malonates in the presence of reagents like phosphorus oxychloride (POCl3) or diphenyl ether .

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. The antibacterial activity of 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been evaluated against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | < 50 µg/mL | |

| Escherichia coli | > 100 µg/mL | |

| Bacillus cereus | < 25 µg/mL |

The compound demonstrated notable activity against Staphylococcus aureus and Bacillus cereus, indicating its potential as an antimicrobial agent. However, its efficacy against E. coli was less pronounced.

Anticancer Activity

The mechanism of action for anticancer properties is believed to involve the compound's interaction with DNA and proteins associated with cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit certain enzymes or receptors critical for cancer cell survival .

Case Study: Anticancer Evaluation

A study focusing on quinoline derivatives reported that compounds similar to 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline exhibited moderate cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study utilized a standard MTT assay to assess cell viability after treatment with varying concentrations of the compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that the presence of diethoxy groups enhances solubility and biological activity compared to other derivatives lacking these groups. This suggests that modifications at specific positions on the quinoline ring can significantly influence biological outcomes .

The proposed mechanisms underlying the biological activities include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Interaction : It is hypothesized that the compound interacts with DNA, potentially leading to disruptions in replication processes.

- Apoptosis Induction : Evidence suggests it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Q. How to assess the compound’s photostability for formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.